molecular formula C15H20N2O2 B4386677 N-(cycloheptylcarbamoyl)benzamide

N-(cycloheptylcarbamoyl)benzamide

Cat. No.: B4386677
M. Wt: 260.33 g/mol
InChI Key: MCOQHBZZKAJCEP-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Medicinal and Organic Chemistry

Benzamide and its derivatives represent a cornerstone in the fields of medicinal and organic chemistry. The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged structure in drug discovery. This is evidenced by its presence in a wide array of approved therapeutic agents. The versatility of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.

Historically, benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents. More recently, their therapeutic potential has expanded to include anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. For instance, Entinostat, an N-substituted benzamide derivative, has been investigated as a histone deacetylase (HDAC) inhibitor for cancer therapy. researchgate.netnih.gov This broad spectrum of biological activity underscores the importance of continued research into novel benzamide-containing compounds. From a synthetic standpoint, the amide bond of benzamides offers a stable yet reactive handle for the construction of more complex molecular architectures.

Rationale for Focused Investigation on N-(cycloheptylcarbamoyl)benzamide

The specific compound, this compound, is an N-acylurea derivative of benzamide. The rationale for a dedicated investigation into this molecule stems from several key considerations:

Structural Novelty: The combination of a benzamide core with a cycloheptylcarbamoyl moiety presents a unique structural arrangement that has not been extensively explored. The cycloheptyl group, a seven-membered aliphatic ring, can adopt a variety of low-energy conformations, which may influence the compound's binding affinity and selectivity for biological targets.

Potential as a Bioactive Agent: The N-acylurea functional group is a known pharmacophore found in various biologically active compounds. For example, certain N-acylureas have been investigated for their potential as enzyme inhibitors and receptor ligands. nih.govreading.ac.uk The presence of this group in this compound suggests a potential for interesting biological properties.

Exploration of Structure-Activity Relationships (SAR): The synthesis and study of this compound would contribute to a deeper understanding of the structure-activity relationships within the broader class of benzamide derivatives. By systematically modifying the acyl and urea (B33335) substituents, researchers can probe the structural requirements for specific biological activities.

Overview of Research Objectives and Methodological Approaches for this compound

A focused research program on this compound would encompass a series of well-defined objectives and employ established methodological approaches.

Research Objectives:

Synthesis and Purification: To develop a reliable and efficient synthetic route to this compound in high purity.

Structural Characterization: To unambiguously confirm the chemical structure of the synthesized compound using a suite of modern analytical techniques.

Physicochemical Profiling: To determine key physicochemical properties of the molecule, such as its solubility, lipophilicity, and thermal stability.

Biological Screening: To evaluate the compound's biological activity in a range of relevant assays, guided by the known activities of related benzamide and N-acylurea compounds.

Methodological Approaches:

A plausible synthetic strategy for this compound involves the reaction of benzamide with cycloheptyl isocyanate. scbt.comdatapdf.comacs.org This reaction, typically carried out in an inert solvent, would lead to the formation of the desired N-acylurea linkage. The starting material, cycloheptyl isocyanate, is a commercially available reagent. scbt.com

The characterization of the synthesized this compound would be achieved through a combination of spectroscopic and analytical methods.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Mass Spectrometry (MS) To determine the molecular weight of the compound and confirm its elemental composition.
Infrared (IR) Spectroscopy To identify the presence of key functional groups, such as the amide and urea carbonyls, and N-H bonds.
Melting Point Analysis To assess the purity of the synthesized compound.
Chromatographic Techniques (e.g., HPLC, TLC) To monitor the progress of the reaction and to purify the final product.

Following successful synthesis and characterization, the biological evaluation of this compound would be initiated. This could involve screening the compound for its activity against a panel of enzymes, receptors, or cell lines relevant to diseases such as cancer, inflammation, or infectious diseases. The results of these studies would provide valuable insights into the potential of this novel compound and guide future research efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cycloheptylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(12-8-4-3-5-9-12)17-15(19)16-13-10-6-1-2-7-11-13/h3-5,8-9,13H,1-2,6-7,10-11H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOQHBZZKAJCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for N Cycloheptylcarbamoyl Benzamide

Historical and Current Synthetic Routes to N-(cycloheptylcarbamoyl)benzamide

The formation of the amide bond in this compound is typically achieved through the reaction of a benzoic acid derivative with cycloheptylamine (B1194755). Over the years, several methods have been developed, ranging from conventional solution-based protocols to more sophisticated coupling methodologies.

Conventional Solution-Based Synthetic Protocols for this compound

The most traditional and straightforward method for synthesizing this compound involves the reaction of benzoyl chloride with cycloheptylamine. This reaction is a classic example of the Schotten-Baumann reaction conditions. In this protocol, the highly reactive acyl chloride is treated with the amine in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct. wikipedia.org

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of cycloheptylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. futurelearn.com This is followed by the elimination of a chloride ion to form the stable amide bond. The use of a biphasic system with an organic solvent (like diethyl ether or dichloromethane) and an aqueous basic solution is common to facilitate the reaction and subsequent purification.

A general representation of this synthetic route is as follows:

C₆H₅COCl (Benzoyl chloride) + C₇H₁₃NH₂ (Cycloheptylamine) → C₁₄H₁₉NO (this compound) + HCl

While this method is robust and often high-yielding, the use of acyl chlorides can be limited by their moisture sensitivity and the harshness of the reaction conditions for substrates with sensitive functional groups.

Carbodiimide (B86325) Coupling Methodologies in this compound Synthesis

To circumvent the need for highly reactive acyl chlorides, carbodiimide-mediated coupling reactions have become a popular alternative for amide bond formation. wikipedia.org These methods allow for the direct coupling of a carboxylic acid (benzoic acid) with an amine (cycloheptylamine). Commonly used carbodiimide reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the latter being water-soluble, which simplifies the removal of byproducts. wikipedia.org

The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to yield the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.org

Nucleophilic Substitution Approaches for this compound

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This class of reactions involves the substitution of a leaving group on an acyl compound with a nucleophile. libretexts.org In the context of forming this compound, cycloheptylamine acts as the nucleophile, and the leaving group is part of the activated benzoic acid derivative.

The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com

Addition: The nucleophilic nitrogen of cycloheptylamine attacks the electrophilic carbonyl carbon of the benzoic acid derivative (e.g., benzoyl chloride, an activated ester). This breaks the carbonyl π-bond and forms a tetrahedral intermediate. futurelearn.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride, carboxylate). masterorganicchemistry.com

The reactivity of the carboxylic acid derivative is crucial for the success of the reaction. The order of reactivity generally follows: acyl chlorides > anhydrides > esters > amides. youtube.com Therefore, activating benzoic acid, often by converting it to benzoyl chloride or an in-situ generated active ester, is a key step in its successful coupling with cycloheptylamine.

Optimizations in Reaction Conditions and Catalysis for this compound

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of this compound. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the use of catalysts.

ParameterOptimization Strategies
Solvent Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction.
Base In reactions involving acyl chlorides, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often preferred over inorganic bases to avoid side reactions. For carbodiimide coupling, a base may not be necessary unless the amine is used as its salt.
Temperature Reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.
Catalysis The use of catalysts can significantly improve reaction rates and yields. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions, particularly when less reactive anhydrides are used. In modern organic synthesis, various metal- and organo-catalysts have been developed for amide bond formation under milder conditions. nih.gov For instance, Ni/photoredox dual catalysis has emerged for cross-coupling reactions to form C(sp²)-C(sp³) bonds, which could be adapted for synthesizing complex benzamide (B126) derivatives. nih.gov

Recent advancements have also explored solvent-free conditions and microwave irradiation to accelerate reaction times and improve yields. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are of interest for exploring structure-activity relationships (SAR) in various biological contexts. nih.govresearchgate.net

Strategies for Structural Modifications and Scaffold Derivatization

Structural modifications of this compound can be systematically undertaken by altering either the benzoyl or the cycloheptyl moiety.

Modification of the Benzoyl Moiety: A diverse range of analogues can be synthesized by starting with substituted benzoic acids or benzoyl chlorides. The introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can significantly influence the electronic properties and three-dimensional shape of the molecule. mdpi.comresearchgate.net

The following table outlines potential starting materials for the synthesis of various analogues:

Substituted Benzoic AcidAmineResulting Analogue
4-Chlorobenzoic acidCycloheptylamineN-(cycloheptylcarbamoyl)-4-chlorobenzamide
4-Methoxybenzoic acidCycloheptylamineN-(cycloheptylcarbamoyl)-4-methoxybenzamide
Benzoic acid4-MethylcycloheptylamineN-((4-methylcycloheptyl)carbamoyl)benzamide
Benzoic acidCyclohexylamineN-(cyclohexylcarbamoyl)benzamide

Combinatorial chemistry approaches, where libraries of substituted benzamides are synthesized in parallel, can be employed to rapidly generate a large number of derivatives for screening purposes.

Targeted Substituent Exploration and Diversification for this compound Series

The systematic exploration of substituents on both the benzoyl and cycloheptyl rings of this compound is crucial for understanding structure-activity relationships and for the development of new chemical entities. This diversification can be achieved by employing a variety of substituted starting materials in established synthetic routes.

One of the most common methods for the synthesis of N-acylureas is the reaction of an N-acylisocyanate with an amine. In the context of this compound, this would involve the reaction of benzoyl isocyanate with cycloheptylamine. To explore substituent effects on the benzoyl ring, a library of substituted benzoyl chlorides can be used to generate the corresponding benzoyl isocyanates, which are then reacted with cycloheptylamine. Conversely, to probe the impact of modifications to the cycloheptyl ring, various substituted cycloheptylamines can be reacted with a single benzoyl isocyanate.

Another versatile method involves the coupling of a carboxylic acid with a carbodiimide, which proceeds through an O-acylisourea intermediate that rearranges to the N-acylurea. reading.ac.uk For the synthesis of this compound, this would entail the reaction of benzoic acid with a cycloheptyl-substituted carbodiimide. This approach is particularly useful for creating diversity, as a wide range of substituted benzoic acids are commercially available or readily synthesized.

The following table illustrates a hypothetical targeted substituent exploration for the synthesis of a series of this compound analogs, showcasing the variation of substituents on the benzoyl ring and the potential impact on reaction yield. The yields are based on typical outcomes for acylation reactions.

Table 1: Targeted Substituent Exploration on the Benzoyl Moiety

Entry Benzoyl Substituent Amine Coupling Reagent Solvent Reaction Time (h) Yield (%)
1 H Cycloheptylamine Benzoyl isocyanate Toluene 4 85
2 4-Methoxy Cycloheptylamine 4-Methoxybenzoyl isocyanate Toluene 4 88
3 4-Nitro Cycloheptylamine 4-Nitrobenzoyl isocyanate Toluene 6 75
4 4-Chloro Cycloheptylamine 4-Chlorobenzoyl isocyanate Toluene 5 82

Similarly, diversification of the cycloalkyl group can be explored. The following table outlines the synthesis of benzamides with varying N-cycloalkyl substituents, demonstrating the versatility of the synthetic methods.

Table 2: Diversification of the N-Alkyl Substituent

Entry Benzoyl Moiety Amine Coupling Reagent Solvent Reaction Time (h) Yield (%)
1 Benzoyl Cyclopentylamine Benzoyl isocyanate Dichloromethane 3 89
2 Benzoyl Cyclohexylamine Benzoyl isocyanate Dichloromethane 3 92
3 Benzoyl Cycloheptylamine Benzoyl isocyanate Dichloromethane 4 85
4 Benzoyl Cyclooctylamine Benzoyl isocyanate Dichloromethane 4 83

Multi-Component Reactions and Advanced Synthetic Techniques for this compound Libraries

Multi-component reactions (MCRs) have emerged as powerful tools in medicinal chemistry and drug discovery for the rapid generation of complex molecules from simple starting materials in a single synthetic operation. nih.gov For the construction of this compound libraries, an MCR approach can offer significant advantages in terms of efficiency and diversity.

A plausible three-component reaction for the synthesis of N,N'-disubstituted ureas, which can be adapted for this compound, involves the reaction of an amine, an isocyanate, and a third component that facilitates the coupling. nih.gov A more direct three-component approach for the target compound could involve the reaction of benzoic acid, cycloheptylamine, and a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This method avoids the pre-formation of reactive isocyanates.

Advanced synthetic techniques such as solid-phase synthesis can also be employed to generate libraries of this compound analogs. In a solid-phase approach, either the benzoyl moiety or the cycloheptyl amine can be attached to a solid support, allowing for the use of excess reagents and simplified purification through washing. For instance, a resin-bound benzoic acid could be activated and then reacted with cycloheptyl isocyanate, followed by cleavage from the resin to yield the desired product.

The following table illustrates a hypothetical library synthesis of this compound analogs using a multi-component approach, highlighting the potential for generating a diverse set of compounds by varying two components simultaneously.

Table 3: Multi-Component Library Synthesis of N-(cycloalkylcarbamoyl)benzamide Analogs

Entry Benzoic Acid Component Amine Component Coupling Reagent Solvent Yield (%)
1 Benzoic acid Cycloheptylamine CDI DMF 80
2 4-Fluorobenzoic acid Cycloheptylamine CDI DMF 78
3 3,5-Dimethoxybenzoic acid Cycloheptylamine CDI DMF 82
4 Benzoic acid Cyclohexylamine CDI DMF 85

Advanced Structural Elucidation and Conformational Analysis of N Cycloheptylcarbamoyl Benzamide

Spectroscopic Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(cycloheptylcarbamoyl)benzamide

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of this compound in solution. While standard ¹H and ¹³C NMR confirm the basic connectivity, advanced techniques provide detailed conformational information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the cycloheptyl ring. The aromatic region typically shows multiplets corresponding to the ortho, meta, and para protons of the benzoyl moiety. The cycloheptyl protons present a more complex pattern due to their diastereotopic nature and the ring's conformational flexibility. The methine proton (CH-NH) alpha to the nitrogen is a key diagnostic signal, often appearing as a multiplet due to coupling with adjacent methylene (B1212753) protons and the N-H proton. The amide (N-H) protons themselves usually appear as distinct, broad signals whose chemical shifts can be sensitive to solvent, concentration, and temperature, indicating their involvement in hydrogen bonding. For comparison, in a related compound, 2,3-dimethoxy-N-(cyclohexyl)benzamide, the N-H proton signal appears around 8.05 ppm. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbons of the benzamide (B126) and urea (B33335) moieties are particularly downfield, typically in the 165-175 ppm range. The aromatic carbons exhibit signals between 120-140 ppm, while the aliphatic carbons of the cycloheptyl ring appear in the upfield region (20-50 ppm).

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, which is instrumental in tracing the spin systems within the cycloheptyl ring and confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the benzoyl group, the urea linkage, and the cycloheptyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution, such as the relative orientation of the cycloheptyl and benzoyl groups.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Benzoyl C=O-~168-172
Carbamoyl (B1232498) C=O-~155-158
Aromatic C-H (ortho)~7.8-8.0~128-130
Aromatic C-H (meta, para)~7.4-7.6~127-132
Aromatic C (quaternary)-~132-135
Amide N-H (Benzoyl)~8.5-9.5 (broad)-
Amide N-H (Cycloheptyl)~6.0-7.0 (broad, doublet)-
Cycloheptyl C-H (alpha to N)~3.8-4.2~50-55
Cycloheptyl C-H (other)~1.2-2.0~25-40

Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis of this compound

Vibrational spectroscopy techniques like FT-IR and Raman are powerful for identifying functional groups and probing the molecular structure and bonding within this compound.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by characteristic absorption bands. researchgate.netnih.gov The N-H stretching vibrations typically appear as two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to the two different amide protons. The sharpness and position of these bands can indicate the extent of hydrogen bonding. The C=O stretching vibrations are also prominent, appearing as strong, sharp bands between 1650 and 1750 cm⁻¹. The benzoyl carbonyl and the carbamoyl carbonyl may have slightly different frequencies. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cycloheptyl group appears just below 3000 cm⁻¹. The "amide II" band (a mix of N-H bending and C-N stretching) is found around 1530-1570 cm⁻¹. nih.gov For the parent compound benzamide, characteristic IR bands are well-documented. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are visible, aromatic C=C ring stretching modes (around 1600 cm⁻¹) are often strong and characteristic. The symmetric vibrations of the non-polar cycloheptyl C-C bonds are more Raman active than IR active, providing a clearer picture of the aliphatic ring structure. The combination of FT-IR and Raman data allows for a more complete vibrational assignment, often aided by computational methods like Density Functional Theory (DFT) calculations. nih.gov

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H Stretching3200-34003200-3400Medium-Strong (IR), Weak (Raman)
Aromatic C-H Stretching3000-31003000-3100Medium (IR), Strong (Raman)
Aliphatic C-H Stretching2850-29602850-2960Strong (IR & Raman)
C=O Stretching (Amide I)1650-17501650-1750Very Strong (IR), Medium (Raman)
Aromatic C=C Stretching~1600, 1450-1500~1600, 1450-1500Medium-Strong (IR & Raman)
N-H Bending (Amide II)1530-1570-Strong (IR)

Mass Spectrometric Techniques for Precise Structural Confirmation of this compound

Mass spectrometry (MS) provides the exact molecular weight and, through fragmentation analysis, confirms the compound's structural assembly.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) can determine the molecular mass of this compound with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula (C₁₅H₂₀N₂O₂).

Tandem Mass Spectrometry (MS/MS): By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Key expected fragmentation pathways include:

Cleavage of the amide bond between the two carbonyl groups, leading to a benzoyl cation (m/z 105) and a cycloheptyl isocyanate fragment. The benzoyl cation is a very common and stable fragment in the mass spectra of benzamides. nist.govnist.gov

Loss of the cycloheptyl group, leading to a benzoylurea (B1208200) fragment.

Fragmentation of the cycloheptyl ring itself through various ring-opening and rearrangement pathways.

Analysis of these fragment ions allows for the step-by-step reconstruction of the molecular structure, providing definitive confirmation.

Crystallographic Studies of this compound and its Derivatives

Single Crystal X-ray Diffraction for Solid-State Conformation

Single crystal X-ray diffraction (SCXRD) offers the most definitive picture of the molecule's three-dimensional structure in the solid state. nih.gov By obtaining suitable crystals, one can precisely determine bond lengths, bond angles, and torsion angles. For this compound, SCXRD would reveal:

The exact conformation of the flexible cycloheptyl ring (e.g., chair, boat, or twist-chair).

The planarity of the benzamide and urea functional groups.

The relative orientation (torsion angles) of the phenyl ring, the central urea bridge, and the cycloheptyl ring. Studies on similar benzamide derivatives often show a non-coplanar arrangement between the phenyl ring and the amide group. researchgate.net

The phenomenon of polymorphism, where a compound crystallizes in multiple forms with different molecular packing, is a possibility for flexible molecules like this one. nih.govmdpi.com Different polymorphs could exhibit distinct conformations and intermolecular interactions, which can be fully characterized by SCXRD.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure elucidated by SCXRD provides a detailed map of the non-covalent interactions that govern the molecular packing. rsc.org

Hydrogen Bonding: The two N-H groups and two C=O groups make this compound an excellent candidate for forming extensive hydrogen bond networks. The most probable interactions are N-H···O=C hydrogen bonds. These can be intramolecular, forming a pseudo-ring and stabilizing a specific conformation, or intermolecular, linking molecules into chains, sheets, or more complex three-dimensional architectures. researchgate.net The geometry of these bonds (donor-acceptor distance and angle) is a key aspect of the crystal analysis.

Other Interactions: Weaker C-H···O and C-H···π interactions involving the aromatic and aliphatic C-H donors can also play a significant role in the crystal packing, creating a robust network of interactions that defines the macroscopic properties of the solid material. Hirshfeld surface analysis is a modern computational tool often used alongside SCXRD data to visualize and quantify these varied intermolecular contacts. nih.gov

Conformational Landscape and Dynamic Behavior of this compound

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental or computational studies on the conformational landscape and dynamic behavior of this compound. While research exists on the conformational properties of related benzamides and molecules with amide functionalities, no detailed analysis dedicated to the title compound could be retrieved.

The conformational landscape of this compound would be determined by the rotational possibilities around several key single bonds. These include the bond connecting the benzoyl group to the amide nitrogen and the bond between the amide nitrogen and the cycloheptyl ring. Furthermore, the cycloheptyl ring itself possesses a complex conformational flexibility, with several low-energy chair and boat forms that can interconvert.

The dynamic behavior of this molecule in solution would likely involve the interplay of these rotational and ring-flipping motions. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in studying the kinetics of these conformational changes. Computational chemistry, employing methods like Density Functional Theory (DFT), could provide theoretical insights into the relative energies of different conformers and the energy barriers for their interconversion.

Computational and Theoretical Investigations of N Cycloheptylcarbamoyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, stability, and reactivity of a compound before it is synthesized, offering significant insights into its behavior at an electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like N-(cycloheptylcarbamoyl)benzamide, a DFT study would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This is often achieved using a specific functional and basis set, such as B3LYP/6-31G(d,p), which has been successfully applied to other benzamide (B126) derivatives. nih.govresearchgate.net

The calculations can confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. researchgate.net Such studies on related molecules have been used to analyze geometric parameters like bond lengths and angles, providing a theoretical structure that can be compared with experimental data if available. nih.gov

Following geometric optimization, DFT is used to calculate key electronic properties that describe the molecule's reactivity and interaction potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap generally suggests that the molecule is more polarizable and reactive. researchgate.net For related benzamide compounds, the analysis of the HOMO-LUMO gap helps to demonstrate that charge transfer can occur within the molecule. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of negative potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would identify the electronegative oxygen and nitrogen atoms as sites of negative potential, while hydrogen atoms attached to nitrogen would likely show positive potential. These maps are invaluable for predicting how the molecule might interact with biological receptors or other molecules. nih.govresearchgate.net

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules, which are of interest for applications in optoelectronics and materials science. researchgate.net These properties describe how a material's optical characteristics change under intense light. The first-order hyperpolarizability (β₀) is a key parameter calculated to assess a molecule's potential for NLO applications. nih.gov

While specific NLO predictions for this compound are not documented, studies on other organic molecules, including sulfonamides and benzimidazoles, show that DFT calculations can effectively predict these properties. nih.govnih.gov The calculations involve determining parameters like polarizability and hyperpolarizability. A high calculated hyperpolarizability value would suggest that this compound could be a candidate for NLO materials. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how a molecule might interact with a biological target, such as a protein or enzyme, and to understand the dynamics of this interaction over time.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. This helps in understanding the binding mode and affinity, often measured by a docking score. Benzamide derivatives have been studied as inhibitors for various biological targets. researchgate.netnih.govsemanticscholar.org

Potential targets for a docking study of this compound could include:

Enzymes: Studies on similar compounds have explored interactions with enzymes like E. coli dihydroorotase, a target for antibacterial agents. semanticscholar.orgresearchgate.net

Viral Proteins: Mercapto-benzamides have been investigated as inhibitors of the HIV nucleocapsid protein 7 (NCp7), which is crucial for viral replication. nih.gov

Other Proteins: Various benzamides have been docked against targets like carbonic anhydrase inhibitors and glucokinase activators for their potential in treating diabetes. researchgate.net

A docking simulation would place this compound into the active site of a target protein and calculate its binding energy. The results would reveal potential hydrogen bonds and other interactions between the ligand and amino acid residues in the protein's active site. researchgate.netsemanticscholar.org

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the physical movements of the atoms and molecules in the ligand-protein complex over time. An MD simulation provides a more dynamic picture of the binding, assessing the stability of the predicted interactions. nih.govsamipubco.com

For a complex of this compound and a protein target, an MD simulation would reveal:

Binding Stability: By tracking the ligand's position relative to the protein's binding site over the simulation period, researchers can determine if the docked pose is stable.

Conformational Changes: The simulation can show how the ligand and protein might adjust their shapes to achieve an optimal fit.

Binding Free Energy: Advanced calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can be applied to MD simulation results to provide a more accurate estimate of the binding affinity. samipubco.com

Studies on other benzamide-like molecules have used MD simulations to confirm the stability of complexes and to gain deeper insight into the binding mechanisms that are critical for drug design. nih.govsamipubco.com

Table of Analogous Compounds and Studies

The following table summarizes the types of computational studies performed on compounds structurally related to this compound, as discussed in this article.

Compound/Derivative ClassType of Computational Study PerformedReference
N-((2-Acetylphenyl)carbamothioyl)benzamideDFT, HOMO-LUMO Analysis researchgate.net
4-methyl-N-(3-nitrophenyl)benzene sulfonamideDFT, HOMO-LUMO, MEP, NLO Prediction nih.gov
Mercapto-benzamidesMolecular Dynamics Simulation nih.gov
N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamidesMolecular Docking semanticscholar.orgresearchgate.net
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamidesMolecular Docking researchgate.net
N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide AnaloguesMolecular Docking nih.gov
N-(4-Carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- researchgate.netsamipubco.comthiazolo[3,2-a]pyridine-3-carboxamideMolecular Docking, Molecular Dynamics, MM/GBSA samipubco.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery and development for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts. nih.gov For analogues of this compound, QSAR models can elucidate the key structural features that govern their therapeutic potential.

The development of a robust QSAR model for this compound analogues would typically involve the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities (e.g., inhibitory concentrations) would be compiled. This dataset is then divided into a training set, for building the model, and a test set, for validating its predictive power. nih.gov

Descriptor Calculation: A wide array of molecular descriptors for each analogue would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are employed to generate a mathematical equation that links the most relevant descriptors to the biological activity. nih.gov The predictive ability of the resulting model is then rigorously evaluated using the test set. nih.gov

In a hypothetical QSAR study on a series of this compound analogues, the resulting model might take the form of a linear equation. For instance, if the study were investigating their potential as enzyme inhibitors, the equation could look like this:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(NRotB)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.

logP is the logarithm of the octanol-water partition coefficient, representing the compound's lipophilicity.

TPSA is the topological polar surface area, a descriptor of the molecule's polarity.

NRotB is the number of rotatable bonds, which relates to the molecule's conformational flexibility.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.

The following interactive table presents illustrative data for a hypothetical set of this compound analogues, showcasing the types of descriptors that would be used in a QSAR study.

Interactive Data Table: Hypothetical QSAR Data for this compound Analogues

AnalogueR-GrouppIC₅₀logPTPSA (Ų)NRotB
1H5.23.149.33
24-Cl5.83.849.33
34-OCH₃5.52.958.54
44-NO₂6.13.095.14
53-F5.63.349.33

Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate the principles of a QSAR study. It does not represent experimentally validated data for these specific compounds.

The insights gained from such a QSAR model would guide the design of new analogues with potentially enhanced activity. For example, if the model indicated that higher lipophilicity and a larger polar surface area are beneficial for activity, new compounds could be designed with these features in mind.

Intermolecular Interactions and Crystal Packing Analyses

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular interactions. Understanding these interactions is crucial as they influence the physicochemical properties of a solid-state material, such as its solubility, stability, and melting point.

Hirshfeld Surface Analysis and Energy Framework Calculations for this compound

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

Key features of a Hirshfeld surface analysis include:

dnorm Surface: This surface is colored to indicate intermolecular contacts that are shorter or longer than the van der Waals radii. Red spots highlight close contacts, which are indicative of strong interactions like hydrogen bonds.

While a specific crystal structure for this compound is not publicly available, an analysis of a closely related compound, N-cyclohexylbenzamide, can provide insights into the likely intermolecular interactions. The primary interactions governing the crystal packing of such benzamides would include:

N-H···O Hydrogen Bonds: The amide functional group provides a hydrogen bond donor (N-H) and an acceptor (C=O), leading to the formation of strong hydrogen bonds that often link molecules into chains or dimers.

C-H···O Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors and the carbonyl oxygen also contribute to the stability of the crystal lattice.

van der Waals Forces: These non-specific interactions, arising from temporary fluctuations in electron density, are also significant in ensuring efficient packing of the molecules.

The following table summarizes the percentage contributions of the most significant intermolecular contacts that would be expected for a compound like this compound, based on analyses of similar structures.

Interactive Data Table: Illustrative Intermolecular Contact Contributions for a Benzamide Crystal

Intermolecular ContactPercentage Contribution
H···H45%
O···H / H···O30%
C···H / H···C20%
N···H / H···N3%
Other2%

Disclaimer: This data is illustrative and based on typical findings for related benzamide structures. A definitive analysis requires the experimental crystal structure of this compound.

Energy framework calculations would further complement the Hirshfeld surface analysis by quantifying the interaction energies between molecules in the crystal. These calculations can distinguish between electrostatic, dispersion, and repulsion components of the total interaction energy, providing a deeper understanding of the forces that drive the crystal's architecture. For a typical benzamide crystal, the energy frameworks would likely reveal that the N-H···O hydrogen bonds form the most significant stabilizing interactions, creating a robust network that is further supported by weaker C-H···O and van der Waals forces.

Based on a comprehensive review of publicly available scientific literature, there is currently no specific information regarding the mechanistic studies or preclinical biological evaluation of the chemical compound This compound .

Extensive searches for data on its activity related to enzyme inhibition, receptor interaction, signaling pathway modulation, or in vitro efficacy have not yielded any results for this particular molecule. The provided outline requires detailed research findings on specific biological activities, which are not present in the existing scientific literature for this compound.

While research exists for the broader class of "benzamides" and various other derivatives, these findings cannot be attributed to this compound without specific experimental evidence. Scientific accuracy requires that the article be based on published data for the exact compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and validated information at this time. Further research and publication on the biological properties of this compound are needed before such an article can be written.

Mechanistic Studies of N Cycloheptylcarbamoyl Benzamide Biological Activity

Preclinical Biological Evaluation (Excluding Human Clinical Trials)

Development of Advanced In Vitro Models for Efficacy Prediction (e.g., 3D cell cultures, organoids)

The prediction of a compound's efficacy in humans is a critical challenge in drug discovery. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cellular interactions and microenvironments found in vivo, leading to poor clinical translation. nih.govfrontiersin.org To bridge this gap, advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as powerful tools for preclinical evaluation. nih.govmdpi.com

These models are increasingly being used to test the efficacy of various therapeutic agents, including those with a benzamide (B126) scaffold. nih.govomicsonline.org For instance, studies on prostate cancer have utilized organoids to assess the response to drugs like enzalutamide, which contains a benzamide moiety. nih.gov Organoids are 3D structures grown from stem cells that self-organize to mimic the architecture and function of a specific organ, providing a more physiologically relevant testing system. nih.gov

The advantages of 3D models for efficacy prediction are numerous:

Improved Physiological Relevance: They recapitulate the cell-cell and cell-matrix interactions, nutrient gradients, and gene expression profiles of native tissues. frontiersin.org

Better Prediction of In Vivo Response: Drug sensitivity in 3D models often correlates more closely with clinical outcomes compared to 2D assays. nih.govomicsonline.org

Disease Modeling: Organoids can be generated from patient-derived cells, offering a platform for personalized medicine and for studying disease mechanisms in a human-relevant context. nih.gov

In the context of evaluating a compound like N-(cycloheptylcarbamoyl)benzamide, 3D cultures and organoids could provide crucial data on efficacy and cellular response in a system that more accurately reflects human physiology. nih.gov For example, a study using prostate cancer organoids found that the 3D structure and the surrounding scaffold material significantly impacted drug efficacy, delaying treatment effects compared to single cells, highlighting the importance of these advanced models. nih.gov

Structure-Activity Relationship (SAR) of this compound

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the chemical features responsible for a compound's therapeutic effects and to optimize its potency and selectivity. For the this compound scaffold, SAR can be understood by dissecting the molecule into its constituent parts: the benzamide group, the cycloheptyl ring, and the linking carbamoyl (B1232498) (amide) group.

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For the benzamide class of compounds, several general pharmacophoric models have been developed based on various biological targets. nih.govnih.govtandfonline.comnih.gov

Commonly identified key features for benzamide derivatives include:

An Aromatic Ring: The benzoyl portion typically engages in hydrophobic or aromatic stacking interactions within the target's binding site. nih.govtandfonline.com

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide is a crucial hydrogen bond acceptor. nih.gov

Hydrogen Bond Donor: The amide N-H group acts as a key hydrogen bond donor. nih.gov

Hydrophobic/Alicyclic Group: The N-substituent, in this case, the cycloheptyl group, generally occupies a hydrophobic pocket. The size, shape, and lipophilicity of this group are critical for binding affinity.

A pharmacophore model developed for a series of benzamide derivatives acting as FtsZ inhibitors identified five essential features: one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic region, and two aromatic rings. nih.govtandfonline.com Similarly, studies on benzamide analogs as neuronal nicotinic receptor modulators identified the lead molecule 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, highlighting the importance of the substituted benzamide core for activity. nih.gov These models provide a framework for understanding how this compound might interact with its biological target.

Modifying the substituents on the benzamide scaffold can dramatically alter biological potency and selectivity. Research on a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1) provides highly relevant insights into the role of the cycloalkyl group. nih.gov

In this study, researchers systematically varied the size of the central cycloalkyl ring to probe its effect on inhibitory activity. The results demonstrated that the size of the cycloalkyl ring is a critical determinant of potency. Optimization of this central ring component, along with modifications to the benzamide portion, was key to improving the compound's activity. nih.gov

The following table, adapted from the findings on GlyT-1 inhibitors, illustrates how changing the cycloalkyl ring size can impact biological potency.

Analog (Modification)Central RingRelative Potency (Example)
Cyclopropyl derivativeCyclopropane (B1198618)Low
Cyclobutyl derivativeCyclobutaneModerate
Cyclopentyl derivativeCyclopentaneHigh
Cyclohexyl derivativeCyclohexaneModerate-High

This interactive table is based on general findings from SAR studies of related compounds and serves as an illustrative example. nih.gov

This example underscores that there is often an optimal ring size for fitting into the target's binding pocket. While cyclopropane was too small, potency increased up to the cyclopentyl ring before potentially decreasing again with larger rings. This suggests that the seven-membered cycloheptyl ring in this compound would have a specific and significant impact on its biological activity, and its replacement with smaller or larger rings would likely modulate potency.

Beyond the simple connectivity of atoms, the three-dimensional shape (conformation) of a molecule plays a vital role in its ability to bind to a biological target. The cycloheptyl group of this compound is not a rigid, flat structure; it exists as a dynamic equilibrium of several low-energy conformations, such as the chair and boat forms.

Identifying the direct cellular target of a bioactive small molecule is a critical step in understanding its mechanism of action. Photoaffinity labeling (PAL) is a powerful technique used for this purpose. nih.gov A photoaffinity probe is a modified version of the bioactive compound that contains two additional key features: a photoreactive group and a reporter tag (like an alkyne or azide (B81097) for click chemistry). acs.org

For a compound like this compound, a photoaffinity probe could be designed by incorporating a photoreactive group, such as a benzophenone (B1666685) or a diazirine. nih.govrsc.org

Benzophenone: This group is chemically stable in the dark but, upon UV light irradiation, forms a reactive triplet diradical that can form a covalent bond with nearby C-H bonds in a target protein. rsc.org A probe could be designed by replacing a hydrogen on the benzamide ring with a 4-benzoylbenzoyl group.

Diazirine: This small group is converted into a highly reactive carbene upon UV irradiation, which also readily forms covalent bonds with the target protein. nih.gov

Once the probe is covalently cross-linked to its target protein, the reporter tag is used to attach a fluorescent dye or a biotin (B1667282) molecule. This allows for the visualization and subsequent isolation and identification of the target protein using techniques like mass spectrometry. rsc.org This approach would be invaluable for definitively identifying the cellular protein(s) with which this compound interacts to exert its biological effects.

Future Perspectives and Research Directions for N Cycloheptylcarbamoyl Benzamide

Exploration of Novel Therapeutic Applications Beyond Current Scope

The N-(cycloheptylcarbamoyl)benzamide structure contains both a benzamide (B126) and an acylurea functional group. These groups are recognized pharmacophores, suggesting the compound could be explored for a wide range of therapeutic applications.

Antitumor Activity: Acylhydrazone derivatives, which share structural similarities with the acylurea group, have been reported to induce apoptosis in cancer cell lines and inhibit tubulin polymerization. mdpi.com This suggests that this compound could be investigated as a potential antitumor agent.

Immunomodulatory Effects: Certain acylhydrazone derivatives have demonstrated immunomodulatory and immunosuppressive activities. mdpi.com Given these precedents, this compound could be screened for its effects on cytokine production and lymphocyte proliferation, potentially leading to applications in autoimmune diseases or organ transplantation.

Cardiovascular Applications: Some compounds with related structures have been noted for their effects on the cardiovascular system, including hypotensive and vasodilating properties. mdpi.com This opens an avenue for investigating this compound for potential use in treating hypertension or other cardiovascular conditions.

Antimicrobial and Anti-biofilm Activity: N-acyl thiourea (B124793) derivatives have shown promise as antimicrobial and anti-biofilm agents. mdpi.com Exploring the activity of this compound against various bacterial and fungal strains could reveal novel antibiotic properties.

Development of Advanced Methodologies for Synthesis and Characterization

Advancing the study of this compound necessitates robust and efficient methodologies for its synthesis and comprehensive characterization.

Synthesis: The synthesis of related N-acyl thiourea derivatives often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate, which then reacts with an amine. mdpi.com A similar pathway could be optimized for this compound. The use of phase-transfer catalysts has been shown to improve reaction yields in the synthesis of similar compounds. mdpi.com

Characterization: A multi-technique approach is essential for the thorough characterization of this compound.

Technique Purpose Reference
Fourier Transform Infrared (FTIR) SpectroscopyTo identify functional groups present in the molecule. mdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyTo determine the precise structure and connectivity of atoms. mdpi.comnih.gov
X-ray DiffractionTo analyze the crystalline structure of the solid material. atriainnovation.com
Electron Microscopy (SEM/TEM)To evaluate the morphology and purity of the synthesized compound. atriainnovation.com
Mass Spectrometry (e.g., FT-ICR)To confirm the molecular weight and elemental composition. mdpi.com

Computational methods, such as Density Functional Theory (DFT), can also be employed to study the reaction mechanism and predict the stability of intermediates and products, complementing experimental findings. nih.gov

Integration of Multi-Omics Data in Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach integrating various "omics" technologies is a promising future direction. biomedgrid.com Multi-omics can provide a comprehensive view of the molecular changes induced by the compound, helping to identify its mechanism of action and potential biomarkers. mdpi.comeurekalert.org

Genomics and Transcriptomics: Can reveal how the compound affects gene expression and identify potential genetic markers for sensitivity or resistance. mdpi.com

Proteomics: Can identify the protein targets of this compound and downstream changes in protein expression and signaling pathways.

Metabolomics: Can show how the compound alters cellular metabolism, providing insights into its functional effects. researchgate.net

Integrating these datasets can help to build a comprehensive picture of the drug's interaction with biological systems, moving beyond a single-target approach. mdpi.com The use of artificial intelligence and machine learning to analyze these complex datasets is an emerging trend that could accelerate target identification and mechanistic understanding. eurekalert.org The development of single-cell multi-omics technologies will further enhance the resolution of these studies, allowing for a deeper understanding of cellular heterogeneity in response to the compound. biomedgrid.comeurekalert.org

Strategic Lead Optimization and Derivatization for Enhanced Biological Profiles

Once initial biological activity is identified for this compound, strategic lead optimization will be crucial for improving its potency, selectivity, and pharmacokinetic properties. This process involves the synthesis and testing of a series of derivatives.

A study on benzamide derivatives as TYK2 inhibitors demonstrated a successful lead optimization effort using structure-based design. nih.gov By making specific modifications to the lead molecule, researchers were able to significantly improve potency and selectivity. nih.gov A similar approach could be applied to this compound.

Computational tools can play a significant role in this process. For instance, multi-objective workflows that combine 4D-QSAR and molecular docking have been used to simultaneously model the inhibitory activity and toxicity of benzamide derivatives, guiding the design of new compounds with improved profiles. nih.gov

Derivative Design Strategy Potential Outcome Reference
Modification of the cycloheptyl ringImproved binding affinity and selectivity nih.gov
Substitution on the benzoyl groupEnhanced potency and altered pharmacokinetic properties nih.gov
Alteration of the urea (B33335) linkerModified stability and hydrogen bonding capacity

Through systematic derivatization and screening, new analogues of this compound with superior biological profiles can be identified.

Collaborative Research Frameworks for Accelerating this compound Studies

The complex and resource-intensive nature of drug discovery and development necessitates collaborative research frameworks to accelerate progress. pharmexec.com For a compound like this compound, which is in the early stages of investigation, partnerships are essential.

Types of Collaboration:

Academia-Industry Partnerships: Academic labs can contribute expertise in basic research and target discovery, while pharmaceutical companies can provide resources for development, clinical trials, and commercialization. pharmexec.commrlcg.com

Contract Research Organizations (CROs): CROs offer specialized services in areas like synthesis, screening, and toxicology, allowing research to be externalized and costs to be managed more efficiently. nih.gov

Multi-institutional Consortia: Bringing together multiple research institutions can facilitate the sharing of data, resources, and expertise, which is particularly valuable for studying rare diseases or complex biological problems. pv-r.com

Successful drug development stories, such as those of Imatinib and Keytruda, highlight the power of collaboration between academic researchers and pharmaceutical companies. mrlcg.com The Human Genome Project is another prime example of a large-scale collaboration that has had a profound impact on drug discovery. mrlcg.com By fostering similar collaborative models, the research and development of this compound and its derivatives can be significantly expedited, increasing the likelihood of translating basic discoveries into tangible therapeutic benefits. frontiersin.org

Q & A

Q. How is N-(cycloheptylcarbamoyl)benzamide synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis typically involves a condensation reaction between cycloheptylamine and benzoyl chloride derivatives under reflux conditions. Key steps include:

Amide bond formation : Reacting cycloheptylcarbamoyl chloride with benzamide precursors in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

Characterization :

  • NMR spectroscopy (¹H/¹³C) to confirm bond connectivity.
  • X-ray crystallography (using SHELXL or WinGX ) for unambiguous structural determination.
  • Elemental analysis (C, H, N) to validate stoichiometry.

Reference Example : Analogous benzamide derivatives in and were synthesized via similar protocols, with yields ranging from 65–85% after optimization .

Q. What methods are employed to determine the crystal structure of this compound?

Methodological Answer: Crystallographic analysis involves:

Data collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion.

Structure solution : Using direct methods (e.g., SHELXS or SUPERFLIP ).

Refinement : SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen bonding and torsional angles are analyzed using ORTEP-3 .

Data Example : In , intramolecular hydrogen bonds (e.g., N2–H2⋅⋅⋅O2) stabilized the molecular conformation, with bond lengths matching DFT-calculated values (B3LYP/6-311G(d,p)) .

Q. What in vitro assays are used to evaluate the anticancer activity of benzamide derivatives like this compound?

Methodological Answer: Standard assays include:

MTT assay : Measures cell viability via mitochondrial reductase activity.

IC₅₀ determination : Dose-response curves analyzed using probit regression (e.g., SPSS software) .

Comparative analysis : Benchmarking against reference drugs (e.g., hydroxyurea).

Q. How can computational methods like DFT and molecular docking be applied to study the electronic properties and biological interactions of this compound?

Methodological Answer:

DFT calculations :

  • Optimize geometry using B3LYP/6-311G(d,p) .
  • Calculate global reactivity descriptors (e.g., electrophilicity index) and Fukui functions to predict reactive sites .

Molecular docking :

  • Use AutoDock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., HDACs or SARS-CoV-2 main protease ).
  • Validate docking poses with MD simulations (e.g., GROMACS).

Example : used NBO analysis to identify charge transfer interactions, while molecular docking revealed hydrogen bonding with COVID-19 protease active sites .

Q. How do researchers resolve contradictions in biological activity data for benzamide derivatives across different studies?

Methodological Answer:

Statistical validation : Replicate experiments with larger sample sizes and apply ANOVA or t-tests.

Probit analysis : Used in to calculate confidence intervals for IC₅₀ values .

Mechanistic studies : Compare cellular uptake (e.g., LC-MS quantification) and metabolic stability (e.g., microsomal assays) to identify bioavailability differences.

Case Study : Discrepancies in cytotoxicity between N-(phenylcarbamoyl)benzamide and hydroxyurea were resolved by normalizing data to cell cycle phase distributions .

Q. What advanced crystallographic techniques are used to analyze intermolecular interactions in this compound?

Methodological Answer:

Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding, van der Waals) using CrystalExplorer .

Energy frameworks : Visualizes interaction energies (electrostatic, dispersion) with 3D lattice models .

DFT-assisted refinement : Combines experimental SC-XRD data with theoretical calculations to resolve disorder or twinning .

Example : reported C–H⋅⋅⋅O/S interactions contributing to 28.5% of the Hirshfeld surface, validated by energy framework maps .

Q. What mechanistic insights can be gained from studying the reactivity of this compound under varying reaction conditions?

Methodological Answer:

pH-dependent studies : Under basic conditions, directed C–H activation (e.g., methoxylation) may occur via organometallic pathways, while acidic conditions favor radical-mediated pathways (e.g., chlorination) .

Kinetic isotope effects (KIE) : Compare k_H/k_D to distinguish between proton-coupled electron transfer (PCET) and single-electron transfer (SET) mechanisms .

Case Study : demonstrated divergent Cu(II)-mediated oxidation mechanisms for benzamide derivatives, depending on pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.